molecular formula C26H22N4O3 B11200974 3-(3,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-(3,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11200974
M. Wt: 438.5 g/mol
InChI Key: ACVNFQIGAIUFCT-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core. Key structural attributes include:

  • Substituent at Position 1: A methyl group linked to a 3-(p-tolyl)-1,2,4-oxadiazole moiety, contributing to electron-deficient aromatic character and possible bioactivity.

Properties

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-16-8-10-19(11-9-16)24-27-23(33-28-24)15-29-22-7-5-4-6-21(22)25(31)30(26(29)32)20-13-17(2)12-18(3)14-20/h4-14H,15H2,1-3H3

InChI Key

ACVNFQIGAIUFCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=CC(=C5)C)C

Origin of Product

United States

Biological Activity

The compound 3-(3,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family known for its diverse biological activities. This article reviews its biological activity based on various studies and findings related to quinazoline derivatives, particularly focusing on antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains.

Key Findings:

  • A study evaluating quinazoline-2,4(1H,3H)-dione derivatives demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones ranged from 10 to 12 mm against Staphylococcus aureus and Escherichia coli, with MIC values around 70 to 80 mg/mL .
  • Another investigation highlighted that certain quinazoline derivatives exhibited strong antibacterial effects, surpassing standard drugs like ampicillin in some cases .

Anti-inflammatory Properties

Quinazoline derivatives have also been recognized for their anti-inflammatory potential.

Research Insights:

  • A specific derivative was noted for its ability to suppress cytokine-mediated inflammatory responses. It inhibited nitric oxide synthesis and interleukin-6 (IL-6) secretion in murine macrophages while alleviating neutrophil infiltration and tissue lesions in models of acute lung injury .
Compound Activity Mechanism
4aAnti-inflammatoryInhibits NO synthesis and IL-6 secretion
15AntimicrobialBroad-spectrum activity against bacterial strains

Anticancer Activity

The anticancer potential of quinazoline derivatives is another area of significant interest.

Notable Results:

  • Quinazolines have been identified as effective inhibitors of various protein kinases involved in cancer progression. For example, certain derivatives displayed IC50 values as low as 20.72 nM against the epidermal growth factor receptor (EGFR), indicating strong inhibitory activity .
  • In silico studies suggested that these compounds could effectively bind to targets such as dihydrofolate reductase (DHFR), which is critical for microbial growth and proliferation .

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives:

  • Antimicrobial Efficacy : A series of quinazoline derivatives were tested against common pathogens including E. coli and C. albicans. The results indicated that compounds with oxadiazole moieties exhibited enhanced activity compared to traditional antibiotics .
  • Inflammation Models : In a model of lipopolysaccharide (LPS)-induced acute lung injury, a quinazoline derivative was shown to reduce edema and neutrophil infiltration significantly, suggesting its potential as a therapeutic agent for inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. A series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria . The findings indicated that certain derivatives exhibited significant antibacterial properties comparable to standard antibiotics. For instance:

  • Compound 13 showed broad-spectrum activity against both types of bacteria.
  • Compound 15 demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm .

Anticancer Activity

The anticancer properties of quinazoline derivatives have also been extensively studied. The compound has been evaluated against various cancer cell lines, showing promising cytotoxic effects.

  • In one study, derivatives were tested against different cancer cell lines with results indicating that some compounds led to significant cell death at specific concentrations .
  • The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Research focused on synthesizing a series of quinazoline derivatives and evaluating their antimicrobial efficacy using agar well diffusion methods. Results indicated that certain compounds had superior activity compared to traditional antibiotics .

CompoundActivity AgainstInhibition Zone (mm)
Compound 13E. coli11
Compound 15S. aureus10

Study 2: Anticancer Properties

Research conducted on the cytotoxic effects of quinazoline derivatives on cancer cell lines revealed that specific substitutions on the quinazoline scaffold could enhance anticancer activity. Compounds were tested against various human cancer cell lines with notable results indicating IC50 values in the low micromolar range .

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast)5
Compound BHeLa (Cervical)7

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group on the p-tolyl substituent undergoes oxidation to sulfoxide (-SO) or sulfone (-SO₂) derivatives under controlled conditions:

Reagent Conditions Product
H₂O₂ (30%)RT, 4–6 hoursSulfoxide derivative (C=O group adjacent to oxidized sulfur)
mCPBA (meta-chloroperbenzoic acid)0°C → RT, 12 hoursSulfone derivative (two oxygen atoms bonded to sulfur)

These reactions modify the electronic properties of the compound, potentially enhancing binding affinity to biological targets.

Reduction Reactions

The 1,2,4-oxadiazole ring is susceptible to reductive cleavage, particularly under catalytic hydrogenation:

Reagent Conditions Product
H₂ (1 atm), Pd/C (10%)Ethanol, 50°C, 8 hoursCleavage of oxadiazole ring to form a diamide intermediate
NaBH₄ (excess)THF, 0°C → RT, 2 hoursPartial reduction of quinazoline carbonyl groups to alcohols

Reductive pathways are critical for generating intermediates for further functionalization.

Hydrolysis Reactions

The oxadiazole ring undergoes hydrolysis under acidic or basic conditions, yielding open-chain products:

Conditions Reagent Product
6M HCl, reflux, 24 hours-Cleavage to quinazoline-2,4-dione and p-tolylamide derivatives
NaOH (2M), 80°C, 12 hours-Formation of carboxylate intermediates from oxadiazole ring opening

Hydrolysis is a key degradation pathway, requiring stabilization for pharmaceutical applications.

Electrophilic Substitution

The quinazoline core participates in electrophilic aromatic substitution (EAS) at electron-rich positions:

Reagent Position Modified Product
HNO₃/H₂SO₄C-6 or C-7 of quinazolineNitro-substituted derivative
Cl₂ (g), FeCl₃C-5 of quinazolineChlorinated analog with enhanced lipophilicity

EAS reactions enable the introduction of functional groups for structure-activity relationship (SAR) studies.

Cyclization Reactions

The compound’s hydrazide intermediates can undergo cyclization to form heterocyclic systems :

Intermediate Reagent Conditions Product
DisemicarbazideNaOH (2M)Reflux, 6 hours1,2,4-Triazole-fused quinazoline derivative
DithiosemicarbazideH₂O, HCl100°C, 12 hoursThiadiazole-linked analog

Cyclization expands the compound’s scaffold diversity for medicinal chemistry optimization .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling modifies the quinazoline core’s substituents:

Reaction Type Catalyst Conditions Product
Suzuki-MiyauraPd(PPh₃)₄DMF, 80°C, 12 hoursBiaryl-substituted quinazoline derivative
SonogashiraPdCl₂(PPh₃)₂, CuITHF, RT, 24 hoursAlkyne-functionalized analog

These reactions enable precise structural diversification for target-specific drug design.

Mechanistic Insights

  • Oxadiazole Reactivity : The 1,2,4-oxadiazole ring’s electron-deficient nature makes it prone to nucleophilic attack, particularly at the C-5 position, facilitating hydrolysis or reduction.

  • Quinazoline Core : The fused benzene-pyrimidine system directs electrophilic substitution to meta/para positions relative to electron-donating groups.

This compound’s versatility in undergoing diverse reactions positions it as a valuable scaffold for drug discovery, particularly in oncology and infectious disease research. Further studies should explore its regioselectivity in cross-coupling and stability under physiological conditions.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

The quinazoline-2,4-dione core distinguishes the target compound from similar bicyclic systems:

Compound Core Structure Key Heterocycles Reference
Target Compound Quinazoline-2,4-dione 1,2,4-Oxadiazole N/A
Compound (8) in Imidazoquinazoline Oxazolidinone
Imazaquin () Quinoline + imidazole Pyridinecarboxylic acid
Compound 4g () Coumarin-benzodiazepine Tetrazole, pyrazolone

Key Observations :

  • The oxadiazole group in the target compound may enhance metabolic stability compared to oxazolidinones in due to its aromaticity .
  • Unlike imazaquin’s carboxylic acid group (), the target lacks ionizable moieties, suggesting differences in solubility or membrane permeability .

Substituent Effects

Substituent positioning and electronic properties significantly influence molecular interactions:

Compound Substituent Features Potential Impact
Target Compound 3,5-Dimethylphenyl (electron-donating) Increased steric hindrance; lipophilicity
Compound (8) () Hydroxyethyl groups (polar) Enhanced hydrogen bonding
Methazole () Dichlorophenyl (electron-withdrawing) Higher reactivity

Implications :

  • The 3,5-dimethylphenyl group in the target compound may reduce crystallinity compared to hydroxyethyl-substituted analogs (), as polar groups often favor ordered packing .
  • The p-tolyl group on the oxadiazole ring could improve thermal stability relative to trichloroethyl groups in tridiphane () .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing this quinazoline-oxadiazole hybrid compound?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with cyclocondensation of intermediates like N’-acylhydrazides under acidic conditions (e.g., POCl₃) to form the oxadiazole ring. Alkylation of the quinazoline core with 5-(chloromethyl)-1,2,4-oxadiazoles is critical for introducing the p-tolyl moiety. Key steps include:

  • Cyclocondensation : Heating hydrazides with POCl₃ at reflux to form oxadiazole intermediates .
  • Alkylation : Reacting the quinazoline-2,4-dione scaffold with oxadiazole-containing chloromethyl derivatives in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization ensure purity .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm for quinazoline and oxadiazole rings) and methyl groups (δ 2.1–2.5 ppm for dimethylphenyl and p-tolyl) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1680–1700 cm⁻¹ for quinazoline-dione) and C=N/C-O bands (oxadiazole at ~1250–1300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s potential biological activity?

  • Methodological Answer :

  • Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Oxadiazole derivatives often disrupt microbial cell walls .
  • Enzyme Inhibition Assays : Target enzymes like DNA gyrase or dihydrofolate reductase, given the quinazoline moiety’s role in nucleotide mimicry .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Oxidative Addition : The quinazoline core’s electron-deficient aromatic system facilitates Pd(0) insertion into C–X bonds (X = Cl, Br).
  • Ligand Effects : Bulky phosphine ligands (e.g., PPh₃) stabilize intermediates during Suzuki-Miyaura couplings with arylboronic acids .
  • Theoretical Studies : DFT calculations predict regioselectivity in C–H functionalization reactions involving the dimethylphenyl group .

Q. How can conflicting data on the compound’s bioactivity be resolved?

  • Methodological Answer :

  • Structural Validation : Re-examine purity via HPLC and single-crystal X-ray diffraction to rule out polymorphic or stereochemical variations .
  • Dose-Response Curves : Quantify IC₅₀ values across multiple assays to distinguish true activity from assay-specific artifacts .
  • Computational Docking : Compare binding poses in target proteins (e.g., kinase ATP pockets) using software like AutoDock Vina .

Q. What strategies improve the compound’s solubility for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance aqueous solubility .
  • Co-Crystallization : Use co-formers like cyclodextrins or succinic acid to create stable co-crystals with improved dissolution rates .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass hydrophobicity limitations .

Q. How does the electronic nature of substituents (e.g., p-tolyl vs. halogenated aryl) impact the compound’s reactivity?

  • Methodological Answer :

  • Hammett Analysis : Quantify substituent effects on reaction rates (e.g., cyclization kinetics) using σ (electron-withdrawing/donating) parameters.
  • Electrochemical Profiling : Cyclic voltammetry reveals redox potentials influenced by aryl group electron density .
  • X-ray Crystallography : Compare bond lengths/angles in derivatives to correlate steric/electronic effects with reactivity .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

  • Methodological Answer :

  • Strain Variability : Test against a standardized panel (e.g., ATCC strains) to control for microbial resistance mechanisms .
  • Membrane Permeability : Use fluorescence assays (e.g., SYTOX Green) to assess if the compound penetrates microbial membranes .
  • Metabolic Stability : Evaluate degradation in culture media via LC-MS to identify inactivation pathways .

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